3,5-Dibromo-2-fluoroaniline
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Overview
Description
3,5-Dibromo-2-fluoroaniline is an aromatic amine compound with the molecular formula C6H3Br2FN. It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring, along with an amino group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-fluoroaniline typically involves multi-step reactions. One common method includes the bromination of 2-fluoroaniline, followed by further bromination to achieve the desired substitution pattern. The reaction conditions often involve the use of bromine or brominating agents in the presence of catalysts and solvents to control the reaction rate and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2-fluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing bromine and fluorine atoms.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or reducing agents like sodium borohydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted anilines, while oxidation can produce nitro or quinone derivatives .
Scientific Research Applications
3,5-Dibromo-2-fluoroaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-fluoroaniline involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
3,4-Dibromo-2-fluoroaniline: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2,6-Dibromo-4-fluoroaniline: Another closely related compound with distinct properties and uses.
2,6-Dibromo-3-chloro-4-fluoroaniline: Exhibits unique chemical behavior due to the presence of additional chlorine atoms.
Uniqueness: 3,5-Dibromo-2-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. These effects influence its reactivity, making it a valuable compound for targeted chemical synthesis and research applications .
Properties
IUPAC Name |
3,5-dibromo-2-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLPMCQQIHVTEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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